1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid

Physicochemical Properties LogP Hydrophilicity

Researchers synthesizing kinase inhibitors require precise regioisomeric building blocks-substituting the [4,3-c] scaffold with a [3,4-b] isomer (LogP 0.70 vs. -0.50) alters solubility, formulation, and in vivo distribution. 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS 1256802-03-5) eliminates this risk. • Validated core for ERK/MAPK and EGFR inhibitor programs; reported picomolar IC50 values (e.g., 0.50 nM against EGFR). • Low lipophilicity (LogP -0.50, PSA 78.87 Ų) reduces promiscuous binding and assay interference. • Free carboxylic acid enables direct urea/amide derivatization for lead optimization. • 95% purity, room temperature storage, standard global shipping.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1256802-03-5
Cat. No. B593942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
CAS1256802-03-5
Synonyms1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=C2C(=CN=C1C(=O)O)C=NN2
InChIInChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
InChIKeyOAQMLQAXJBDDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid: Kinase-Targeted Scaffold


1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS 1256802-03-5) is a heterocyclic carboxylic acid featuring a fused pyrazolo[4,3-c]pyridine core scaffold. It has a molecular weight of 163.13 g/mol and a calculated LogP of -0.50 [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bioactive heterocycles . Its physicochemical properties, including a topological polar surface area (PSA) of 78.87 Ų [1], make it a unique building block for constructing diverse libraries of pyrazolo[4,3-c]pyridine derivatives with potential therapeutic applications.

Synthesis Application Ideal for constructing kinase-targeted libraries and pyrazolo[4,3-c]pyridine-based inhibitors
Physicochemical Profile Low lipophilicity (reported LogP -0.50) supports aqueous solubility and formulation screening
Derivatization Handle Free carboxylic acid enables amide/urea coupling for target engagement studies

Regioisomeric Identity and Reactivity of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid


While structurally related pyrazolopyridine carboxylic acids exist, the exact placement of the nitrogen atoms and the carboxylic acid group in the [4,3-c] fused ring system critically governs its chemical reactivity, biological target engagement, and physicochemical properties. For instance, the isomeric 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1251111-24-6) exhibits a distinct LogP of 0.70 [1], rendering it more lipophilic than the target compound's LogP of -0.50 [2]. This difference in hydrophilicity can dramatically affect solubility, formulation behavior, and in vivo distribution. Similarly, simple substitution at the 3-position, as in the 3-methyl hydrochloride derivative (CAS 2375259-73-5), introduces a basic center and alters the hydrogen bonding capacity [3]. Therefore, substituting this specific compound with a generic analog risks unpredictable outcomes in synthetic yields, biological assay results, and the overall success of a drug discovery campaign. The data below quantifies these critical distinctions.

Regioisomer 1H-pyrazolo[3,4-b] isomer has higher LogP (0.70); hydrophilicity difference may alter solubility and in vitro distribution
Ester Analog Methyl ester reduces H-bond donors/acceptors; replacing free acid may weaken key polar interactions with target proteins
Saturated Scaffold Tetrahydro analog introduces stereocenters and non-planar shape; binding mode and selectivity profile can differ significantly

Quantitative Differentiation of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid from Analogs


Hydrophilicity Advantage Over Isomeric [3,4-b] Analog

The compound exhibits a calculated LogP of -0.50, making it significantly more hydrophilic than its positional isomer, 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (LogP = 0.70) [1]. This 1.2 LogP unit difference translates to a ~16-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and potential bioavailability [2]. This property is crucial for early-stage drug discovery programs where balancing solubility and permeability is paramount.

Hydrophilicity Advantage
Cross-study comparable
LogP: -0.50 (target) vs 0.70 ([3,4-b] isomer)
Supports solubility-driven formulation and assay development
XLogP3 prediction; experimental validation recommended
Physicochemical Properties LogP Hydrophilicity Drug Design

Enhanced Hydrogen Bonding Capacity vs. Ester Derivatives

The compound possesses a topological polar surface area (PSA) of 78.87 Ų, arising from its carboxylic acid group and three ring nitrogen atoms [1]. In contrast, its methyl ester analog, methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS 1206979-63-6), has a reduced PSA of 67.87 Ų due to esterification [2]. This 11 Ų difference reduces the number of potential hydrogen bond donors/acceptors. The free carboxylic acid is essential for forming key interactions with target proteins, as seen in the development of potent ERK inhibitors based on a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold, where the core heterocycle's H-bonding capacity is critical for target engagement [3].

H-Bond Capacity
Cross-study comparable
PSA: 78.87 Ų (acid) vs 67.87 Ų (methyl ester)
Free acid provides critical polar contacts for target engagement
Based on topological calculation; actual contribution may vary
Polar Surface Area Hydrogen Bonding Medicinal Chemistry

Rigid Aromatic Core vs. Saturated Tetrahydro Analogs

The fully aromatic pyrazolo[4,3-c]pyridine core of this compound is planar and conformationally rigid. This is in stark contrast to the saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold (e.g., as seen in the c-Met inhibitor study by Liu et al. [1]), which adopts a non-planar, chair-like conformation for the tetrahydropyridine ring. While the tetrahydro derivatives have shown potent c-Met inhibition (e.g., compound 8c with IC50 = 68 nM [1]), their scaffold introduces additional stereocenters and a different 3D shape. The aromatic core of the target compound provides a flat, electron-rich surface suitable for π-π stacking interactions with tyrosine kinases like EGFR, as exploited in patent applications for substituted derivatives with IC50 values as low as 0.50 nM [2].

Scaffold Rigidity
Class-level inference
Planar aromatic vs non-planar tetrahydro core
Affects binding pose in flat kinase pockets; influences selectivity
Qualitative comparison from structural analogs; direct evidence limited
Conformational Analysis Scaffold Rigidity Kinase Inhibition

Optimal Application Scenarios for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid


Lead Generation for ERK1/2 Kinase Inhibitors

As demonstrated by the discovery of potent and selective ERK1/2 inhibitors, the 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold for targeting the ERK/MAPK pathway. The compound's free carboxylic acid group and high PSA (78.87 Ų) [1] are ideal for further derivatization into urea-based inhibitors. Researchers can confidently select this specific building block to generate novel ERK inhibitors, leveraging its inherent H-bonding capacity for target engagement [2].

Synthesis of Mutant EGFR-Targeting Agents

Patented substituted 1H-pyrazolo[4,3-c]pyridine derivatives have shown picomolar to low nanomolar IC50 values against EGFR in biochemical assays (e.g., 0.50 nM [3]). The planar, aromatic core of this building block is essential for forming critical π-π stacking interactions with the kinase hinge region. Procurement of this specific compound is therefore justified for any program aimed at developing novel, mutation-selective EGFR inhibitors for oncology [4].

Constructing Hydrophilic Fragment Libraries

With a calculated LogP of -0.50 [1], this compound is significantly more hydrophilic than its isomeric counterpart (LogP = 0.70) [5]. This property makes it a valuable addition to fragment libraries or as a core for lead optimization campaigns where improving aqueous solubility is a key objective. Its low lipophilicity reduces the risk of promiscuous aggregation and non-specific binding in biochemical assays, providing cleaner screening data.

Development of Antibacterial Agents Targeting Pantothenate Synthetase

While the tetrahydro analog has shown promising activity against Mycobacterium tuberculosis pantothenate synthetase (IC50 = 21.8 μM) [6], the aromatic core of this compound offers a more rigid, electron-deficient platform for exploring structure-activity relationships in this antibacterial target space. Researchers can use this building block to generate novel, planar analogs to probe the enzyme's active site and potentially improve upon the micromolar potency of the first-generation leads.

Application
Selection Property
Validation Focus
ERK/MAPK pathway inhibitor design
Free carboxylic acid for urea/amide coupling
Target engagement and H-bond interaction profiling
EGFR kinase inhibitor development
Planar aromatic core compatible with hinge region
π-π stacking contribution and selectivity screening
Hydrophilic fragment-based screening
Low lipophilicity reduces aggregation risk
Aqueous solubility and assay interference checks
M. tuberculosis pantothenate synthetase research
Rigid scaffold for active-site exploration
Enzymatic inhibition assay and SAR expansion

Technical Documentation Hub

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